molecular formula C29H37N7O6 B1447229 H-Lys(Abz)-Pro-Pro-pNA CAS No. 219138-18-8

H-Lys(Abz)-Pro-Pro-pNA

Cat. No. B1447229
M. Wt: 579.6 g/mol
InChI Key: PYDKOXBAMHOEAF-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys(Abz)-Pro-Pro-pNA is a peptide substrate commonly used in biochemical and physiological research. It is a synthetic peptide that is used to determine the activity of enzymes such as angiotensin-converting enzyme (ACE) and prolyl oligopeptidase (POP). This peptide has gained popularity in the scientific community due to its ability to provide accurate and reliable results in enzyme assays.

Scientific Research Applications

Substrate Specificity and Protease Assays

  • Exploring Substrate Specificities of Prolyl Isomerases : A study by Žoldák et al. (2009) used a peptide library, including peptides with a 2-aminobenzoyl (Abz) group and a p-nitroanilide (pNA) group, for conformational analysis and substrate specificity exploration of prolyl isomerases. The library was employed to study human prolyl isomerases from different families, providing insights into their P1-site specificities (Žoldák et al., 2009).

  • Assessment of Aminopeptidase P Activity : Holtzman et al. (1987) developed a sensitive assay using a substrate similar to H-Lys(Abz)-Pro-Pro-pNA for aminopeptidase P (EC 3.4.11.9). This study contributed to understanding the enzyme's kinetics and activity in various biological samples (Holtzman et al., 1987).

Stability and Interaction Studies

  • Stability of Peptide Nucleic Acids : Research by Demidov et al. (1994) investigated the stability of peptide nucleic acids (PNAs) in various biological environments, using compounds including H-Lys(Abz)-Pro-Pro-pNA. This study provided valuable insights into the biostability of PNAs, which are critical for their potential as drugs (Demidov et al., 1994).

Enzyme Inhibition and Specificity

  • Inhibition and Specificity of Mammalian PEPT1 : A study by Knütter et al. (2001) focused on developing inhibitors for the intestinal H(+)/peptide symporter PEPT1, using derivatives including Lys[Z(NO(2))]-Pro, which is structurally related to H-Lys(Abz)-Pro-Pro-pNA. This research is significant for understanding and modulating PEPT1 activity (Knütter et al., 2001).

  • Characterization of Aminopeptidase P from Synechocystis sp. : Baik et al. (2018) characterized the aminopeptidase P from the cyanobacterium Synechocystis sp. using a fluorescent peptide including H-Lys(Abz)-Pro-Pro-pNA. This study provided insights into the enzyme's optimal activity conditions and substrate specificity (Baik et al., 2018).

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-6-[(2-aminobenzoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O6/c30-22-8-2-1-7-21(22)26(37)32-16-4-3-9-23(31)28(39)35-18-6-11-25(35)29(40)34-17-5-10-24(34)27(38)33-19-12-14-20(15-13-19)36(41)42/h1-2,7-8,12-15,23-25H,3-6,9-11,16-18,30-31H2,(H,32,37)(H,33,38)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDKOXBAMHOEAF-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys(Abz)-Pro-Pro-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Lys(Abz)-Pro-Pro-pNA
Reactant of Route 2
Reactant of Route 2
H-Lys(Abz)-Pro-Pro-pNA
Reactant of Route 3
H-Lys(Abz)-Pro-Pro-pNA
Reactant of Route 4
H-Lys(Abz)-Pro-Pro-pNA
Reactant of Route 5
H-Lys(Abz)-Pro-Pro-pNA
Reactant of Route 6
H-Lys(Abz)-Pro-Pro-pNA

Citations

For This Compound
15
Citations
F Hauser, J Strassner, A Schaller - Journal of Biological Chemistry, 2001 - ASBMB
A cDNA (LeAPP2) was cloned from tomato coding for a 654 amino acid protein of 72.7 kDa. The deduced amino acid sequence was >40% identical with that of mammalian …
Number of citations: 20 www.jbc.org
I Brandt, J Joossens, X Chen, MB Maes… - Biochemical …, 2005 - Elsevier
Vildagliptin (NVP-LAF237/(2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile) was described as a potent, selective and orally bio-available dipeptidyl-peptidase …
Number of citations: 150 www.sciencedirect.com
T Li, P Bratt, AP Jonsson, M Ryberg… - Infection and …, 2000 - Am Soc Microbiol
This study suggests degradation of salivary acidic proline-rich proteins (PRPs) into potential innate-immunity-like peptides by oralStreptococcus and Actinomyces species. PRP …
Number of citations: 34 journals.asm.org
Q Chen, A Wang, DJ Covelli… - Journal of Medicinal …, 2023 - ACS Publications
Inflammasomes are innate immune signaling platforms that trigger pyroptotic cell death. NLRP1 and CARD8 are related human inflammasomes that detect similar danger signals, but …
Number of citations: 3 pubs.acs.org
K Tanaka-Amino, K Matsumoto, Y Hatakeyama… - European journal of …, 2008 - Elsevier
ASP4000, (2S)-1-{[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]hept-3-yl]carbonyl}-2-pyrrolidinecar bonitrile hydrochloride, is a novel dipeptidyl peptidase (DPP) 4 inhibitor. In the …
Number of citations: 15 www.sciencedirect.com
H Poras, S Duquesnoy, MC Fournié-Zaluski… - Analytical …, 2013 - Elsevier
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc-dependent metalloprotease bearing both an epoxide hydrolase, producing the pro-inflammatory LTB4 leukotriene, and an …
Number of citations: 15 www.sciencedirect.com
Y Someya, A Tahara, R Nakano… - Naunyn-Schmiedeberg's …, 2008 - Springer
Dipeptidyl peptidase (DPP)-IV is involved in the inactivation of glucagon-like peptide-1 (GLP-1), a potent insulinotropic peptide. Thus, DPP-IV inhibitors are expected to become a useful …
Number of citations: 13 link.springer.com
L Tong, J Rao, C Yang, J Xu, Y Lu, Y Zhang, X Cang… - Iscience, 2023 - cell.com
Nephronophthisis-like nephropathy-1 (NPHPL1) is a rare ciliopathy, caused by mutations of XPNPEP3. Despite a well-described monogenic etiology, the pathogenesis of XPNPEP3 …
Number of citations: 8 www.cell.com
SD Rao, Q Chen, Q Wang, EL Orth-He, M Saoi… - Nature Chemical …, 2022 - nature.com
Inflammasomes are multiprotein complexes that sense intracellular danger signals and induce pyroptosis. CARD8 and NLRP1 are related inflammasomes that are repressed by the …
Number of citations: 19 www.nature.com
M Inoue, H Kamada, Y Abe… - Journal of cell …, 2015 - journals.biologists.com
Tumor necrosis factor (TNF) is an important mediator that triggers onset of autoimmune diseases and exerts its biological effects by interacting through two receptors, TNFR1 (also …
Number of citations: 28 journals.biologists.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.